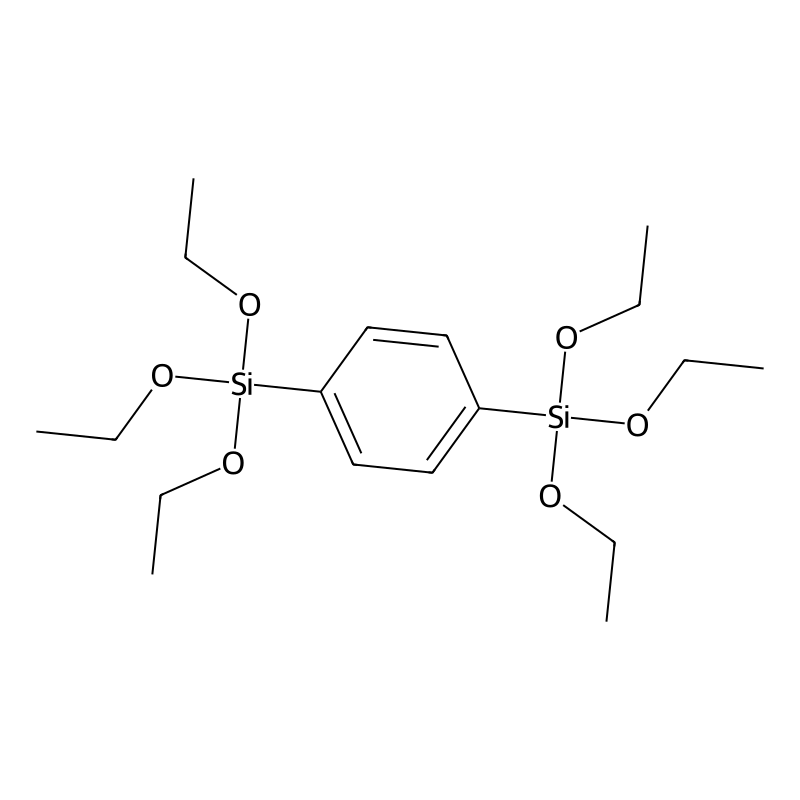

1,4-Bis(triethoxysilyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Periodic Mesoporous Organosilicas (PMOs)

1,4-Bis(triethoxysilyl)benzene (BTEB) finds extensive use as a precursor in the synthesis of various periodic mesoporous organosilicas (PMOs) [, , , , , ]. PMOs are a class of ordered materials with a network of interconnected pores ranging from 2 to 50 nanometers. These materials exhibit unique properties like high surface area, tunable pore size and framework functionality, making them attractive for various applications in catalysis, separation, drug delivery, and sensing.

1,4-Bis(triethoxysilyl)benzene is a silicon-based organic compound characterized by its molecular formula C₁₈H₃₄O₆Si₂ and a molecular weight of 402.64 g/mol. This compound features two triethoxysilyl groups attached to a benzene ring at the para positions, which significantly enhances its reactivity and functional versatility in various chemical processes . It is known for its hydrolytic sensitivity, reacting slowly with moisture and water, which makes it useful in the formation of phenylene-bridged silica with ordered pore walls .

BTSEB does not have a direct biological role. However, its mechanism of action in material science applications involves hydrolysis and condensation reactions. Upon exposure to water, the ethoxy groups are converted to silanol groups, which can react with each other or with other functional groups to form crosslinked siloxane networks. These networks are responsible for the unique properties of the resulting hybrid materials [].

Several synthesis methods exist for 1,4-bis(triethoxysilyl)benzene:

- Sol-Gel Process: This method involves the hydrolysis and condensation of triethoxysilane precursors to form silicate networks. By controlling the reaction conditions, 1,4-bis(triethoxysilyl)benzene can be incorporated into these networks.

- Cross-Coupling Reactions: The compound can be synthesized through palladium-catalyzed cross-coupling reactions involving appropriate aryl halides and triethoxysilanes. This method allows for the introduction of functional groups that can enhance its reactivity and utility in materials science .

1,4-Bis(triethoxysilyl)benzene has various applications across different fields:

- Material Science: It is utilized in the production of silica-based materials with ordered pore structures, which are important for catalysis and adsorption applications .

- Electrochemistry: The compound is employed in the development of proton-conducting membranes for fuel cells due to its ability to form sulfonic acid groups upon modification .

- Surface Modification: It can be used as a coupling agent to improve the adhesion between inorganic substrates and organic polymers.

Interaction studies involving 1,4-bis(triethoxysilyl)benzene primarily focus on its chemical reactivity with other compounds. Research indicates that it can effectively participate in cross-coupling reactions with various electrophiles under palladium catalysis . Additionally, studies on its sulfonated derivatives suggest potential interactions with protons, enhancing their conductivity in membrane applications .

1,4-Bis(triethoxysilyl)benzene shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

| Compound Name | Structure Type | Unique Characteristics |

|---|---|---|

| 1,3-Bis(triethoxysilyl)benzene | Para-substituted benzene | Different substitution pattern affecting reactivity |

| Triethoxysilane | Simple silane | Lacks aromaticity; primarily used as a coupling agent |

| 1,4-Bis(trimethoxysilyl)benzene | Similar structure | Uses methoxy groups instead of ethoxy; different solubility properties |

| Phenyltriethoxysilane | Monosubstituted phenyl | Less complex than 1,4-bis(triethoxysilyl)benzene; used for surface modification |

The uniqueness of 1,4-bis(triethoxysilyl)benzene lies in its dual triethoxysilyl functionality on a benzene ring which enhances its reactivity and application potential compared to simpler silanes or differently substituted compounds.

Sol-Gel Processing Strategies

Sol-gel processing represents the primary synthetic methodology for transforming 1,4-bis(triethoxysilyl)benzene into functional materials with controlled porosity and structural organization [1] [2]. The sol-gel approach enables the formation of phenylene-bridged silica networks through the sequential hydrolysis and condensation of triethoxysilyl functional groups under carefully controlled reaction conditions [1].

The fundamental sol-gel strategy involves the dissolution of 1,4-bis(triethoxysilyl)benzene in alcoholic solutions containing controlled amounts of water and acid or base catalysts [3]. Under acidic conditions, typical pH ranges of 1.7 to 4.0 promote controlled hydrolysis rates while minimizing premature gelation [4]. The temperature range for sol-gel processing typically spans 25 to 100 degrees Celsius, with higher temperatures accelerating both hydrolysis and condensation reactions [2].

Surfactant-templated sol-gel synthesis has emerged as a particularly effective strategy for creating ordered mesoporous structures [5]. The incorporation of structure-directing agents such as cetyltrimethylammonium bromide or triblock copolymers enables the formation of periodic mesoporous organosilicas with well-defined pore architectures [6] [7]. These templating approaches allow precise control over pore size, ranging from 23 to 41 angstroms depending on the surfactant chain length [8].

| Parameter | Typical Values/Conditions | Reference |

|---|---|---|

| pH Range (Acidic) | 1.7 - 4.0 | [4] |

| pH Range (Basic) | 8.0 - 12.0 | [3] |

| Temperature Range (°C) | 25 - 100 | [2] |

| Water:Silane Molar Ratio | 3:1 to 10:1 | [9] |

| Typical Solvents | Ethanol, methanol, water | [3] |

| Gelation Time | 12 hours to several days | [5] |

| Catalyst Type (Acidic) | Hydrochloric acid, acetic acid | [9] |

| Catalyst Type (Basic) | Sodium hydroxide, ammonium fluoride | [10] |

Advanced sol-gel strategies have incorporated compressed carbon dioxide as both an acidic reagent and morphology-controlling agent [7]. This approach enables the preparation of periodic mesoporous organosilicas with tubular structures while providing environmental advantages through the elimination of traditional acid catalysts [7].

Hydrolysis-Condensation Reaction Dynamics

The hydrolysis-condensation reaction dynamics of 1,4-bis(triethoxysilyl)benzene follow established mechanisms for organoalkoxysilanes, with distinct kinetic profiles that differ from simple tetraalkoxysilanes [9] [11]. The initial hydrolysis step represents the rate-determining process, typically exhibiting first-order kinetics with respect to the silane concentration [9].

The hydrolysis mechanism proceeds through proton-transfer reactions that are significantly enhanced by acid-base catalysis [9]. Under acidic conditions, the alkoxide groups undergo protonation in a rapid pre-equilibrium step, followed by nucleophilic attack by water molecules [11]. The resulting activation energies for gas-phase reactions range from 10 to 30 kilocalories per mole for the first hydrolysis step, decreasing to 5 to 20 kilocalories per mole for subsequent hydrolysis reactions [11].

Water plays a crucial role in reaction dynamics, with the presence of even single water molecules dramatically reducing activation barriers [11]. Studies have demonstrated that water-catalyzed reactions can effectively eliminate energy barriers that would otherwise impede the hydrolysis process [11]. The optimal water-to-silane molar ratios typically range from 3:1 to 10:1, with excess water favoring complete hydrolysis prior to condensation initiation [9].

| Reaction Stage | Activation Energy (kcal/mol) | Rate Determining Step | Water Effect | Reference |

|---|---|---|---|---|

| First Hydrolysis | 10-30 (gas phase) | Yes (typically) | Dramatic barrier reduction | [11] |

| Second Hydrolysis | 8-25 (gas phase) | No | Moderate barrier reduction | [11] |

| Third Hydrolysis | 5-20 (gas phase) | No | Slight barrier reduction | [11] |

| First Condensation | 15-35 (gas phase) | No | Significant enhancement | [11] |

| Subsequent Condensation | 10-25 (gas phase) | No | Enhanced polymerization | [9] |

The condensation reactions exhibit distinct mechanistic pathways depending on solution pH [9]. Under acidic conditions, protonated silanol groups preferentially react with less acidic silanol terminals, leading to linear growth patterns [9]. Conversely, basic conditions promote reaction between deprotonated silanols and more acidic silanol groups, resulting in highly branched and condensed cluster formation [9].

Cyclization phenomena represent an important aspect of condensation dynamics for 1,4-bis(triethoxysilyl)benzene [12]. The rigid aromatic bridging group can facilitate intramolecular condensation reactions, leading to the formation of cyclic disilsesquioxane structures [12]. These cyclization processes can significantly influence gelation times and final material properties [12].

Co-condensation with Organosilane Modifiers

Co-condensation strategies with organosilane modifiers enable the systematic incorporation of additional functional groups into phenylene-bridged silsesquioxane networks [13] [6] [14]. These approaches allow precise control over material properties through the judicious selection of co-precursors and their relative concentrations [15].

Tetraethoxysilane serves as the most common co-condensation partner, enabling the preparation of hybrid periodic mesoporous organosilicas with tunable organic content [16]. The tetraethoxysilane to 1,4-bis(triethoxysilyl)benzene molar ratios can be varied from 1:1 to 9:1, providing systematic control over framework composition and porosity [16]. These hybrid materials retain the molecular-scale ordering characteristic of pure phenylene-bridged systems while offering enhanced thermal stability [16].

Amino-functional organosilanes, particularly 3-aminopropyltrimethoxysilane, have been extensively investigated as co-condensation modifiers [15]. The incorporation of amine functionalities introduces basic catalytic sites while maintaining the ordered mesoporous architecture [15]. Optimization studies have demonstrated that ratios ranging from 9:1 to 1:1 (1,4-bis(triethoxysilyl)benzene to aminosilane) provide effective bifunctionalization without disrupting structural integrity [15].

| Co-precursor | Ratio Range | Product Type | Key Properties | Reference |

|---|---|---|---|---|

| Tetraethoxysilane | 1:1 to 9:1 | Hybrid PMO | Tunable porosity and organic content | [16] |

| Triethoxyvinylsilane | 9:1 to 6:4 | Bifunctionalized PMO | Vinyl groups for post-modification | [6] |

| 3-Aminopropyltrimethoxysilane | 9:1 to 1:1 | Amine-functionalized PMO | Basic sites for catalysis | [15] |

| Carboxyethylsilanetriol sodium salt | 2:8 to 8:2 | Carboxyl-functionalized PMO | High dye adsorption capacity | [13] |

| 3-Glycidoxypropyltrimethoxysilane | 1:1 to 3:1 | Proton-conducting membrane | Proton conductivity at 100-150°C | [2] |

Vinyl-functional co-condensation has been achieved through the incorporation of triethoxyvinylsilane [6]. The resulting bifunctionalized periodic mesoporous organosilicas exhibit both phenylene bridging groups and pendant vinyl functionalities [6]. These materials demonstrate remarkable structural tunability, with mesostructure transformations from hexagonal to cubic symmetries observed as the vinyl silane content increases [6].

Carboxyl-functionalized materials represent another important class of co-condensed products [13]. The incorporation of carboxyethylsilanetriol sodium salt enables the preparation of materials with exceptionally high carboxylic acid loadings, reaching up to 80 mole percent based on silica content [13]. These highly functionalized materials exhibit outstanding performance in dye adsorption applications due to their combination of high surface areas, ordered mesostructures, and abundant carboxyl groups [13].

Phosphonic acid functionalization through co-condensation with sodium 3-(trihydroxysilyl)propyl methyl phosphate has demonstrated remarkable adsorption capabilities [14]. These materials exhibit superior performance compared to activated carbon for dye removal applications, with adsorption mechanisms involving electrostatic interactions, pi-pi stacking, and hydrogen bonding [14].

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling represents an emerging synthetic approach for the functionalization and modification of 1,4-bis(triethoxysilyl)benzene [17] [18]. The compound functions as a silicon-based nucleophile in these transformations, demonstrating reactivity patterns consistent with other organosilane coupling partners [18] [19].

The fundamental mechanism of palladium-catalyzed cross-coupling with 1,4-bis(triethoxysilyl)benzene follows the established catalytic cycle common to organometallic cross-coupling reactions [19]. The process involves oxidative addition of palladium zero into carbon-halogen bonds of aryl or vinyl halides, followed by transmetalation with the organosilane nucleophile [19]. Subsequent reductive elimination generates new carbon-carbon bonds while regenerating the active palladium catalyst [19].

Silicon-based nucleophiles in palladium catalysis exhibit distinct activation requirements compared to traditional organoboron or organozinc reagents [19]. The formation of silanolate species through fluoride activation or base promotion enhances the nucleophilicity of the silicon center [19]. These activated organosilicon species demonstrate effective transmetalation with organopalladium intermediates [19].

Fluoride activation represents the most common approach for enhancing the reactivity of 1,4-bis(triethoxysilyl)benzene in cross-coupling reactions [20]. Tetrabutylammonium fluoride and other fluoride sources promote the formation of pentacoordinate silicon species with enhanced nucleophilicity [20]. These hypervalent silicon intermediates facilitate efficient transmetalation with palladium complexes [20].

The development of fluoride-free activation protocols has emerged as an important advancement in organosilane cross-coupling [19]. Base-promoted activation using hydroxide or carbonate bases can generate silanolate species without the need for fluoride reagents [19]. These approaches offer advantages in terms of functional group compatibility and reaction scope [19].

Heterogeneous palladium catalysis has been successfully applied to 1,4-bis(triethoxysilyl)benzene cross-coupling reactions [20]. Palladium on carbon catalysts, when combined with appropriate phosphine ligands such as tris(4-fluorophenyl)phosphine, enable effective cross-coupling with aryl halides [20]. These heterogeneous systems offer practical advantages including simplified catalyst recovery and reduced metal contamination in products [20].

The scope of palladium-catalyzed cross-coupling with 1,4-bis(triethoxysilyl)benzene encompasses both aryl and vinyl halide electrophiles . Electron-rich aryl bromides and iodides demonstrate particularly high reactivity, while electron-poor substrates may require modified reaction conditions . The aromatic backbone of 1,4-bis(triethoxysilyl)benzene provides electronic stabilization that facilitates these transformations .

Water tolerance represents an important practical consideration in organosilane cross-coupling reactions [20]. Small amounts of water can actually enhance reaction efficiency by promoting silanol formation, which subsequently undergoes base-catalyzed activation [20]. This tolerance to aqueous conditions distinguishes organosilane cross-coupling from more moisture-sensitive organometallic protocols [20].

The development of tandem reaction sequences incorporating hydrosilylation followed by cross-coupling has expanded the synthetic utility of organosilane chemistry [22]. These cascade processes enable the direct conversion of alkynes or alkenes into cross-coupled products through sequential palladium-catalyzed transformations [22]. Such approaches offer strategic advantages for the synthesis of complex molecular architectures [22].

Thermal Stability Characteristics

1,4-Bis(triethoxysilyl)benzene demonstrates moderate thermal stability under ambient conditions, with specific temperature-dependent behavior patterns that define its operational limitations and processing parameters [1] [2] [3] [4] [5]. The compound exhibits a melting point below 0°C, classifying it as a liquid at standard operating temperatures, which facilitates handling and processing applications [2] [5].

The boiling point of 1,4-bis(triethoxysilyl)benzene occurs at 130-133°C under reduced pressure (0.4-0.5 mmHg), while under atmospheric pressure conditions, the boiling point is estimated at 365.2 ± 25.0°C [1] [2] [3] [6] [5]. This significant pressure dependency indicates substantial intermolecular forces, likely arising from the aromatic benzene ring and multiple siloxane functionalities.

Flash Point and Combustion Properties

The flash point exceeds 110°C (closed cup method), establishing the minimum temperature threshold for fire hazard considerations [1] [2] [4] [5]. This relatively high flash point provides a substantial safety margin for normal handling and processing operations below 100°C. Upon exposure to elevated temperatures or open flame conditions, the compound generates irritating fumes and organic acid vapors, indicating thermal decomposition of the ethoxy substituents and potential formation of siloxane oligomers [4] [7].

Decomposition Pathways and Mechanisms

The thermal decomposition of 1,4-bis(triethoxysilyl)benzene follows multiple concurrent pathways initiated at temperatures approaching the flash point. The primary decomposition mechanisms include:

Ethoxy Group Elimination: The initial decomposition step involves the thermal cleavage of ethoxy groups attached to silicon atoms, producing ethanol vapor and reactive silanol intermediates. This process begins gradually around 110°C and accelerates with increasing temperature [4] [5].

Siloxane Network Formation: The generated silanol groups undergo condensation reactions to form siloxane bonds, creating oligomeric and polymeric networks. This process is exothermic and can contribute to further thermal degradation if not properly controlled [8] [9].

Aromatic Ring Stability: The central benzene ring demonstrates enhanced thermal stability compared to the aliphatic ethoxy substituents, remaining largely intact until temperatures exceed 400°C. This stability contributes to the formation of phenylene-bridged siloxane materials during controlled thermal processing [3] [9].

| Temperature Range (°C) | Physical State | Stability Assessment | Key Processes |

|---|---|---|---|

| < 0 to 25 | Solid to liquid transition | Stable with phase change | Melting point reached |

| 25 to 110 | Stable liquid phase | Highly stable | Normal handling range |

| 110 to 130 | Approaching flash point | Caution required | Fire hazard threshold |

| 130 to 365 | Volatilization/decomposition onset | Degradation likely | Boiling and degradation |

| > 365 | Thermal decomposition | Complete decomposition | Pyrolysis products formation |

Thermal Analysis Data

Thermogravimetric analysis studies of related organosiloxane compounds indicate that substantial weight loss occurs in multiple stages, beginning with ethoxy group elimination (typically 5-15% weight loss between 100-200°C), followed by further condensation and organic component degradation at higher temperatures [10] [11] [9]. The aromatic benzene bridge provides enhanced thermal stability compared to aliphatic-bridged organosiloxanes, with decomposition temperatures typically 50-100°C higher than ethylene-bridged analogs [9].

Surface Energy and Hydrophobic/Hydrophilic Balance

Surface Energy Classification and Characteristics

1,4-Bis(triethoxysilyl)benzene exhibits amphiphilic surface properties characterized by a low to moderate surface energy profile resulting from its dual aromatic-siloxane molecular architecture [12] [13] [14]. The compound demonstrates a unique hydrophobic/hydrophilic balance where the central benzene ring contributes hydrophobic character, while the ethoxy-silyl terminals provide hydrophilic reactive sites capable of hydrogen bonding and hydrolysis reactions [15] [13].

The topological polar surface area of 55.4 Ų indicates moderate polarity, with six hydrogen bond acceptor sites distributed among the ethoxy oxygen atoms [16] [17]. This molecular geometry creates distinct hydrophilic and hydrophobic domains within the same molecule, enabling versatile surface modification capabilities.

Contact Angle Behavior and Wettability

When applied as a surface modification agent, 1,4-bis(triethoxysilyl)benzene demonstrates variable contact angle behavior dependent on surface coverage, substrate type, and processing conditions [18] [12] [14] [19]. The compound's dual functionality allows for controlled adjustment of surface wettability through:

Hydrolysis-Dependent Wetting: In the presence of moisture, the ethoxy groups undergo hydrolysis to form reactive silanol species, which can bond covalently to hydroxylated surfaces [15] [4] [5]. This process initially increases surface hydrophilicity due to exposed silanol groups, but subsequent condensation reactions can restore hydrophobic character as the ethoxy functionalities are consumed [13].

Aromatic Domain Influence: The benzene ring contributes significantly to the hydrophobic character of treated surfaces. Studies on related aromatic organosilanes demonstrate water contact angles ranging from 90° to 150° depending on surface coverage density and molecular orientation [12] [14] [19].

Surface Coverage Effects: Monolayer formation typically produces intermediate hydrophobicity (contact angles 60-90°), while multilayer coverage can achieve enhanced hydrophobic properties (contact angles >120°) through increased aromatic domain exposure [13] [14].

| Surface Property | Characteristics | References/Notes |

|---|---|---|

| Surface Energy Classification | Low to moderate surface energy | Based on aromatic-siloxane structure |

| Hydrophobic/Hydrophilic Character | Amphiphilic with hydrophobic benzene core | Benzene ring provides hydrophobic character |

| Critical Surface Tension | Intermediate range (estimated) | Not specifically measured |

| Water Contact Angle Range | Variable depending on surface treatment | Depends on application conditions |

| Surface Coverage Behavior | Monolayer to multilayer formation | From hydrolysis-condensation reactions |

| Wetting Mechanism | Controlled by alkoxy hydrolysis | [15] Asymmetric hydrolysis behavior |

| Surface Modification Capability | High efficiency for mineral surfaces | [18] [14] [19] General silane behavior |

Critical Surface Tension and Adhesion Properties

The critical surface tension of surfaces modified with 1,4-bis(triethoxysilyl)benzene is estimated to fall within the intermediate range (25-45 dynes/cm), based on the molecular structure containing both hydrophobic aromatic and moderately polar siloxane components [12]. This intermediate critical surface tension enables selective wetting behavior where low surface tension liquids (hydrocarbons, oils) readily wet the surface, while high surface tension liquids (water, aqueous solutions) demonstrate reduced wetting with measurable contact angles.

Interfacial Energy Considerations

The interfacial energy behavior of 1,4-bis(triethoxysilyl)benzene-modified surfaces reflects the molecular orientation and packing density achieved during the surface modification process [13] [14]. Optimal surface energy reduction occurs when the aromatic rings orient parallel to the surface, maximizing hydrophobic interactions while minimizing polar group exposure. This orientation is favored in controlled deposition conditions with appropriate solvent selection and curing procedures.

Rheological Behavior in Solution Phase

Neat Compound Viscosity and Flow Properties

1,4-Bis(triethoxysilyl)benzene exhibits low viscosity liquid behavior at ambient temperature, consistent with its molecular weight of 402.63 g/mol and linear molecular architecture [1] [2] [3] [20] [5]. The compound demonstrates Newtonian fluid characteristics typical of low molecular weight organic liquids, with viscosity decreasing predictably with increasing temperature following the Arrhenius relationship.

The density of 1.015 g/mL at 25°C indicates moderate molecular packing efficiency, while the refractive index of 1.456 suggests significant aromatic character contributing to optical density [1] [3] [5]. These physical properties indicate minimal intermolecular associations in the neat liquid state, facilitating excellent flow properties for processing applications.

Solution-Phase Rheological Characteristics

In solution phase applications, the rheological behavior of 1,4-bis(triethoxysilyl)benzene depends critically on solvent selection, concentration, and hydrolysis conditions [15] [21] [22]. The compound demonstrates excellent solubility in organic solvents including alcohols, ethers, and hydrocarbons, but reacts with water through hydrolysis mechanisms that dramatically alter solution rheology [4] [5].

Concentration-Dependent Behavior: At low concentrations (< 5% w/w) in organic solvents, the compound exhibits minimal impact on solution viscosity, maintaining nearly Newtonian flow characteristics. Higher concentrations progressively increase solution viscosity through intermolecular interactions and potential pre-hydrolysis aggregation [21] [22].

Hydrolysis-Induced Rheological Changes: Upon exposure to water or moisture, the solution rheology undergoes dramatic time-dependent changes as hydrolysis proceeds [15]. Initial viscosity increases result from silanol formation and hydrogen bonding, followed by gel formation as condensation reactions create three-dimensional siloxane networks [23] [22].

| Rheological Parameter | Behavior/Value | Comments |

|---|---|---|

| Viscosity (neat compound) | Low viscosity liquid at room temperature | Based on physical properties [1] [2] [3] |

| Flow Behavior | Newtonian fluid behavior expected | Typical for low molecular weight liquids |

| Temperature Dependence | Decreases with increasing temperature | Standard liquid behavior |

| Solution Viscosity | Depends on concentration and solvent | Influenced by hydrolysis kinetics |

| Gelation Behavior | Time-dependent gelation upon hydrolysis | Condensation reactions promote gelation [15] |

| Shear Rate Sensitivity | Minimal at low concentrations | Expected for organic liquids |

| Thermal Flow Properties | Enhanced flow at elevated temperatures | Enables processing applications |

Temperature Effects on Rheological Properties

Temperature significantly influences both the neat compound viscosity and solution-phase behavior of 1,4-bis(triethoxysilyl)benzene [22] [24]. Elevated temperatures (40-80°C) accelerate hydrolysis kinetics, leading to faster gelation times and more rapid viscosity buildup in aqueous or humid environments [15] [10]. However, in anhydrous conditions, higher temperatures improve flow properties and reduce processing viscosity, facilitating better substrate wetting and uniform film formation.

Shear Rate Sensitivity and Non-Newtonian Behavior

The neat compound demonstrates minimal shear rate sensitivity, maintaining Newtonian behavior across typical processing shear rates (1-1000 s⁻¹) [22] [25]. However, partially hydrolyzed solutions may exhibit shear-thinning behavior due to temporary network disruption under applied stress, followed by thixotropic recovery when shear is removed [21] [25].

Gelation Kinetics and Viscoelastic Properties

The transition from liquid to gel represents a critical rheological transition for processing applications [15] [23]. Gelation times typically range from minutes to hours depending on water concentration, pH, temperature, and catalyst presence. The gel point is characterized by divergent viscosity and the emergence of elastic modulus, indicating three-dimensional network formation [22].

Processing Implications